methyl 2-fluoro-1H-imidazole-5-carboxylate
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Overview
Description
Methyl 2-fluoro-1H-imidazole-5-carboxylate is a heterocyclic compound that features an imidazole ring substituted with a fluorine atom and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-fluoro-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-fluoroaniline with glyoxal in the presence of ammonium acetate, followed by esterification with methanol. The reaction conditions often require a catalyst and a controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-fluoro-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can yield imidazole derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 2-fluoro-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This leads to the modulation of biological pathways and the inhibition of target enzymes, resulting in therapeutic effects .
Comparison with Similar Compounds
- Methyl 4-imidazolecarboxylate
- Methyl 1-methylimidazole-5-carboxylate
- Methyl 2-(trifluoromethyl)-1H-imidazole-5-carboxylate
Comparison: Methyl 2-fluoro-1H-imidazole-5-carboxylate is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to other similar compounds, it exhibits enhanced stability, higher binding affinity to biological targets, and improved pharmacokinetic properties .
Biological Activity
Methyl 2-fluoro-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a fluorine atom substituted at the second position of the imidazole ring, which may influence its biological interactions and pharmacological properties. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Studies have shown that compounds with imidazole moieties can exhibit anti-cancer properties by inducing apoptosis and disrupting cell cycle progression. For instance, it has been noted that imidazole derivatives can inhibit key proteins involved in tumor growth and survival, such as survivin and cyclin-dependent kinases (CDKs) .
Anticancer Activity
Recent research highlights the compound's potential as an anti-cancer agent. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). The compound was shown to induce cell cycle arrest and apoptosis, with significant alterations in the expression levels of mitotic proteins such as Cdk1 and cyclin B1 .
Table 1: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MDA-MB-231 | 40 | Induces mitotic slippage |
MCF-7 | 20 | Up-regulation of cyclin B1 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Its efficacy was assessed using Minimum Inhibitory Concentration (MIC) assays, revealing potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 2: Antimicrobial Activity
Bacterial Strain | MIC (nM) | Activity |
---|---|---|
Staphylococcus aureus | 44 | Effective against MRSA |
Bacillus subtilis | 180 | Moderate activity |
Case Studies
- Breast Cancer Study : A study investigated the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations .
- Antimicrobial Efficacy : Another study focused on the compound's antibacterial properties, showing that it could inhibit growth in resistant strains of bacteria. This suggests potential applications in treating infections caused by antibiotic-resistant pathogens .
Properties
Molecular Formula |
C5H5FN2O2 |
---|---|
Molecular Weight |
144.10 g/mol |
IUPAC Name |
methyl 2-fluoro-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C5H5FN2O2/c1-10-4(9)3-2-7-5(6)8-3/h2H,1H3,(H,7,8) |
InChI Key |
TWHYMJGCJMJVSC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(N1)F |
Origin of Product |
United States |
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